
7-(Azepan-1-yl)-6-fluoro-1-methyl-4-oxoquinoline-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(Azepan-1-yl)-6-fluoro-1-methyl-4-oxoquinoline-3-carbonitrile is a heterocyclic compound that features a quinoline core structure substituted with an azepane ring, a fluorine atom, a methyl group, and a cyano group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Azepan-1-yl)-6-fluoro-1-methyl-4-oxoquinoline-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the quinoline core: This can be achieved through a Friedländer synthesis, where an aniline derivative reacts with a ketone in the presence of an acid catalyst.
Introduction of the azepane ring: This step involves the nucleophilic substitution of a suitable leaving group on the quinoline core with azepane.
Methylation: The methyl group can be introduced via alkylation reactions using methyl iodide or similar reagents.
Cyano group introduction: This can be achieved through nucleophilic substitution reactions using cyanide sources like sodium cyanide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance the overall efficiency of the process.
化学反应分析
Types of Reactions
7-(Azepan-1-yl)-6-fluoro-1-methyl-4-oxoquinoline-3-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in polar aprotic solvents for cyano group introduction.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives depending on the substituent introduced.
科学研究应用
7-(Azepan-1-yl)-6-fluoro-1-methyl-4-oxoquinoline-3-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.
Chemical Biology: The compound can be used as a probe to study biological pathways and molecular interactions.
Material Science: It may be used in the development of novel materials with specific electronic or optical properties.
Pharmaceutical Industry: Potential use in drug discovery and development for various therapeutic areas.
作用机制
The mechanism of action of 7-(Azepan-1-yl)-6-fluoro-1-methyl-4-oxoquinoline-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and the nature of the substituents on the quinoline core.
相似化合物的比较
Similar Compounds
Quinolone derivatives: These compounds share the quinoline core structure and exhibit similar biological activities.
Fluoroquinolones: A class of antibiotics that includes compounds like ciprofloxacin and levofloxacin, which also feature a fluorine atom on the quinoline core.
Azepane-containing compounds: These compounds contain the azepane ring and are studied for their potential therapeutic applications.
Uniqueness
7-(Azepan-1-yl)-6-fluoro-1-methyl-4-oxoquinoline-3-carbonitrile is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the azepane ring and the cyano group, in particular, may enhance its ability to interact with biological targets and improve its pharmacokinetic properties compared to other quinoline derivatives.
属性
IUPAC Name |
7-(azepan-1-yl)-6-fluoro-1-methyl-4-oxoquinoline-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O/c1-20-11-12(10-19)17(22)13-8-14(18)16(9-15(13)20)21-6-4-2-3-5-7-21/h8-9,11H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIZXWSRLCSXOAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCCC3)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2-methoxybenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2814768.png)
![N-[1-(1H-Indazol-5-yl)ethyl]but-2-ynamide](/img/structure/B2814770.png)
![1-(3-fluorophenyl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]methanesulfonamide](/img/structure/B2814771.png)
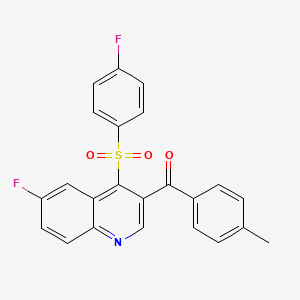
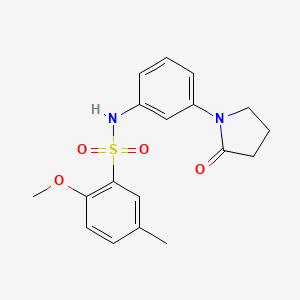
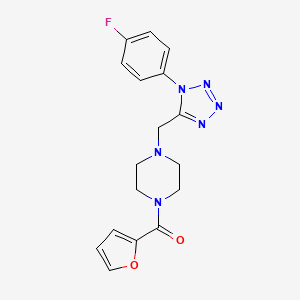

![6-methyl-4-oxo-N-[2-(trifluoromethyl)benzyl]-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2814778.png)
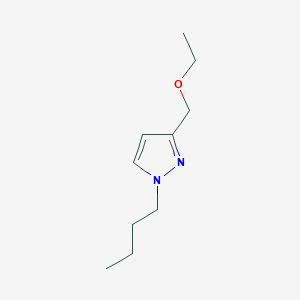
![2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl morpholine-4-carboxylate](/img/structure/B2814781.png)
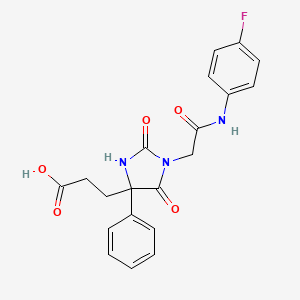
![N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2-(4-ethoxyphenyl)acetamide](/img/structure/B2814786.png)
![3-(3-methoxyphenyl)-1-methyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-1H-pyrazole-5-carboxamide](/img/structure/B2814788.png)
![2-(4-ethylphenyl)-8-(piperidine-1-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B2814789.png)
